1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-
Description
The compound 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- is a substituted butanol featuring a thioether group (-S-) linked to a 2,5-diethoxyphenyl ring at the fourth carbon of the butanol backbone. This structure combines the hydroxyl functionality of butanol with the aromatic and electron-rich properties of the diethoxyphenylthio moiety.
Properties
CAS No. |
62774-75-8 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
4-(2,5-diethoxyphenyl)sulfanylbutan-1-ol |
InChI |
InChI=1S/C14H22O3S/c1-3-16-12-7-8-13(17-4-2)14(11-12)18-10-6-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
InChI Key |
GWSCCABOAWPUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCCCO |
Origin of Product |
United States |
Preparation Methods
Thiol-Alkyl Halide Coupling
A widely employed method involves the reaction of 2,5-diethoxyphenylthiol with 4-bromo-1-butanol under basic conditions. This SN₂ mechanism proceeds via deprotonation of the thiol to generate a thiolate nucleophile, which displaces the bromide ion from the alkyl halide.
Procedure :
- Synthesis of 2,5-Diethoxyphenylthiol :
- Coupling Reaction :
Mechanistic Insight :
The electron-donating ethoxy groups activate the aromatic ring, but the thiolate’s nucleophilicity drives the reaction. Steric hindrance at the 2- and 5-positions necessitates elevated temperatures for sufficient reactivity.
Ullmann-Type Coupling
Copper-catalyzed cross-coupling between 4-mercapto-1-butanol and 1-bromo-2,5-diethoxybenzene offers an alternative route. This method avoids pre-forming the thiol and leverages catalytic CuI/ligand systems.
Procedure :
- Reaction Setup :
- Workup :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates thioether formation, reducing reaction times from hours to minutes. A modified protocol using Cs₂CO₃ as base and DMF as solvent achieves >90% conversion in 30 minutes.
Optimized Conditions :
Enzymatic and Biocatalytic Approaches
Though less common, enzymatic methods using lipases or dehydrogenases have been explored. Candida antarctica lipase B (CAL-B) catalyzes the transesterification of 4-[(2,5-diethoxyphenyl)thio]-butyl acetate to the alcohol in phosphate buffer (pH 7.0).
Key Parameters :
- Substrate : 4-[(2,5-Diethoxyphenyl)thio]-butyl acetate
- Enzyme Loading : 5 mg/mL
- Yield : 50% after 48 hours
Comparative Analysis of Preparation Methods
The table below summarizes critical metrics for each synthetic route:
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Thiol-Alkyl Halide | K₂CO₃, DMF, 60°C | 68–72 | 95 | High regioselectivity |
| Ullmann Coupling | CuI, DMSO, 110°C | 60–65 | 90 | Functional group tolerance |
| Microwave-Assisted | Cs₂CO₃, DMF, 120°C | 85 | 98 | Rapid synthesis |
| Enzymatic Hydrolysis | CAL-B, pH 7.0, 37°C | 50 | 85 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols, thiols.
Substitution Products: Various substituted phenylthio derivatives.
Scientific Research Applications
1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- involves its interaction with specific molecular targets. The compound may exert its effects through the formation of reactive intermediates, which can interact with proteins, enzymes, and other biomolecules. The pathways involved may include oxidative stress, modulation of enzyme activity, and alteration of cellular signaling.
Comparison with Similar Compounds
Structural Analogues in the Evidence
(a) 1-Butanol, 4-(ethenyloxy)- ()
- Structure : Contains an ethenyloxy (-O-CH₂CH₂-) group instead of a thioether-linked aromatic ring.
- Key Differences :
- Reactivity : Ethers (C-O-C) are generally less reactive than thioethers (C-S-C) due to sulfur’s lower electronegativity and larger atomic size, which can enhance nucleophilicity.
- Stability : Thioethers are more resistant to oxidation compared to ethers, which could influence applications in harsh chemical environments .
(b) 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) ()
- Structure: A nitrosamine-substituted butanol with a pyridyl group.
- Key Differences: Functional Groups: NNAL’s nitrosamino group (-N(NO)-) is a potent carcinogen, contrasting with the non-nitrosated thioether in the target compound. This highlights the critical role of substituents in biological outcomes .
(c) 2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- ()
- Structure : A ketone derivative with bulky tert-butyl and hydroxyl groups on the phenyl ring.
- Key Differences :
- Polarity : The hydroxyl group increases polarity compared to the ethoxy groups in the target compound, affecting solubility and interaction with biological membranes.
- Steric Effects : Bulky tert-butyl substituents may hinder reactivity, whereas ethoxy groups offer moderate steric bulk with electron-donating effects .
Physicochemical and Functional Comparisons
| Property | 1-Butanol, 4-[(2,5-diethoxyphenyl)thio]- | 1-Butanol, 4-(ethenyloxy)- | NNAL | 4-[3,5-di-tert-butyl-4-hydroxyphenyl]-2-butanone |
|---|---|---|---|---|
| Functional Groups | Thioether, diethoxy phenyl, -OH | Ether, ethenyloxy, -OH | Nitrosamino, pyridyl, -OH | Ketone, tert-butyl, hydroxyl phenyl |
| Reactivity | Moderate (thioether oxidation) | Low (ether stability) | High (nitrosamine reactivity) | Low (steric hindrance) |
| Polarity | Moderate (ethoxy + thioether) | Low (nonpolar ether) | High (nitrosamino + pyridyl) | High (hydroxyl) |
| Biological Impact | Unknown | Unknown | Carcinogenic | Antioxidant potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
